
Chloro(triethyl)phosphanium;gold(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro(triethyl)phosphanium;gold(1+), also known as (Triethylphosphine)gold(I) chloride, is a coordination complex with the chemical formula (C2H5)3PAuCl. This compound is a gold(I) complex where gold is coordinated to a triethylphosphine ligand and a chloride ion. It is a colorless solid that is commonly used as a reagent in various chemical reactions and research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chloro(triethyl)phosphanium;gold(1+) can be synthesized through the reaction of gold(I) chloride with triethylphosphine. The reaction typically takes place in an inert atmosphere to prevent oxidation and is carried out in a suitable solvent such as dichloromethane or ethanol. The reaction can be represented as follows:
AuCl+(C2H5)3P→(C2H5)3PAuCl
Industrial Production Methods
In an industrial setting, the production of Chloro(triethyl)phosphanium;gold(1+) involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Chloro(triethyl)phosphanium;gold(1+) undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligand can be substituted by other ligands such as phosphines, amines, or halides.
Oxidation and Reduction Reactions: The gold(I) center can be oxidized to gold(III) or reduced to metallic gold under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include other phosphines, amines, or halides. The reactions are typically carried out in solvents like dichloromethane or ethanol.
Oxidation Reactions: Oxidizing agents such as chlorine or bromine can be used to oxidize the gold(I) center.
Reduction Reactions: Reducing agents like sodium borohydride or hydrazine can reduce the gold(I) center to metallic gold.
Major Products Formed
Substitution Reactions: The major products are new gold(I) complexes with different ligands.
Oxidation Reactions: The major product is gold(III) complexes.
Reduction Reactions: The major product is metallic gold.
Aplicaciones Científicas De Investigación
Chloro(triethyl)phosphanium;gold(1+) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cyclization and isomerization reactions.
Biology: It is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential use in medical treatments, particularly in cancer therapy.
Mecanismo De Acción
The mechanism of action of Chloro(triethyl)phosphanium;gold(1+) involves its ability to coordinate with various ligands and participate in catalytic cycles. The gold(I) center can activate substrates by coordinating to them, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction or application being studied .
Comparación Con Compuestos Similares
Similar Compounds
Chloro(triphenylphosphine)gold(I): This compound has a similar structure but with triphenylphosphine as the ligand instead of triethylphosphine.
Chloro(dimethylsulfide)gold(I): This compound has dimethylsulfide as the ligand.
Chloro(trimethylphosphine)gold(I): This compound has trimethylphosphine as the ligand
Uniqueness
Chloro(triethyl)phosphanium;gold(1+) is unique due to its specific ligand, triethylphosphine, which imparts distinct steric and electronic properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in research and industrial applications .
Propiedades
Fórmula molecular |
C6H15AuClP+2 |
|---|---|
Peso molecular |
350.58 g/mol |
Nombre IUPAC |
chloro(triethyl)phosphanium;gold(1+) |
InChI |
InChI=1S/C6H15ClP.Au/c1-4-8(7,5-2)6-3;/h4-6H2,1-3H3;/q2*+1 |
Clave InChI |
OGQFCVFWRBMPLB-UHFFFAOYSA-N |
SMILES canónico |
CC[P+](CC)(CC)Cl.[Au+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


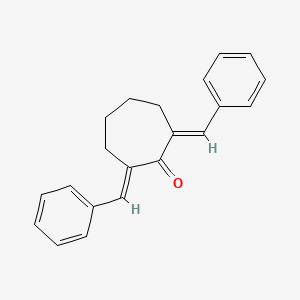
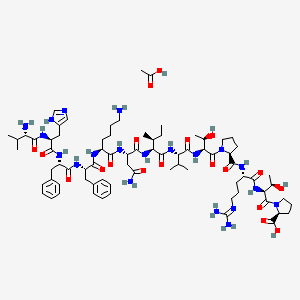

![Bicyclo[3.3.1]nonan-2-ol](/img/structure/B14751985.png)
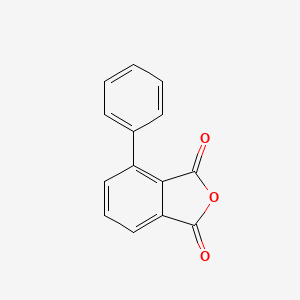
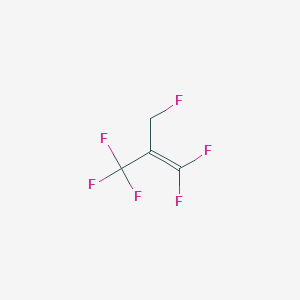
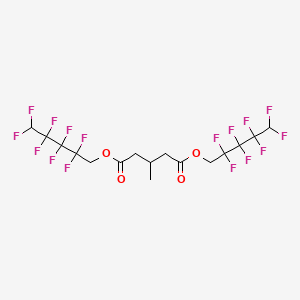

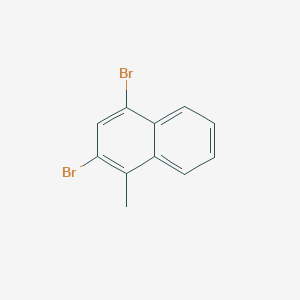
![13H-Benz[6,7]indolo[2,3-b]quinoxaline](/img/structure/B14752021.png)
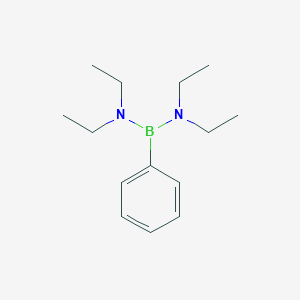
![2-[[6-[[6-[(2S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;tetrahydrate](/img/structure/B14752023.png)


